9-Chloro-9-(4-chlorophenyl)-9H-fluorene
Description
9-Chloro-9-(4-chlorophenyl)-9H-fluorene is a halogenated fluorene derivative characterized by a chlorine atom at the 9-position of the fluorene core and a 4-chlorophenyl substituent.
Properties
CAS No. |
60252-98-4 |
|---|---|
Molecular Formula |
C19H12Cl2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
9-chloro-9-(4-chlorophenyl)fluorene |
InChI |
InChI=1S/C19H12Cl2/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
InChI Key |
SERSCISHRDGTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene typically involves the chlorination of 9-phenylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Chloro-9-(4-chlorophenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9-chloro-9-(4-chlorophenyl)fluorene derivatives with reduced aromaticity.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Reduced fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, 9-Chloro-9-(4-chlorophenyl)-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: While not extensively studied in biological systems, derivatives of this compound may have potential as bioactive molecules, particularly in the development of new pharmaceuticals.
Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives could serve as lead compounds for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 9-Chloro-9-(4-chlorophenyl)-9H-fluorene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 9-Chloro-9-(4-chlorophenyl)-9H-fluorene with structurally related compounds:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The dual chlorine substituents in this compound likely increase electrophilicity at the fluorene core, making it more reactive in substitution reactions compared to mono-halogenated derivatives like 9-(3-chlorophenyl)-9H-fluorene .
- Steric Considerations : Bulky substituents (e.g., phenyl groups in 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene) hinder reactivity at the C9 position, whereas smaller halogens (e.g., F in 4-Fluoro-9H-fluorene) minimize steric effects .
- Functional Group Diversity : Sulfonate and carbonyl groups (e.g., in bis(4-chlorophenyl) disulfonate and 9H-fluorene-9-carbonyl chloride) expand application scope by enabling solubility in polar media or participation in condensation reactions .
Research Findings and Key Insights
Spectroscopic and Computational Data
- NMR Trends : Chlorine substituents in para positions (e.g., 4-Chloro-2-fluoro-9H-fluoren-9-one) cause distinct deshielding effects in ¹H NMR, aiding structural characterization .
- DFT Calculations : Studies on acetylated fluorenes demonstrate that kinetic control dominates product formation, a principle applicable to predicting reaction pathways for this compound .
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